Desfluoro-ezetimibe

Description

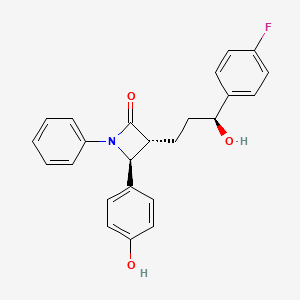

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZUFJFIXFJKBD-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730350 | |

| Record name | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302781-98-2 | |

| Record name | (3R,4S)-3-((3S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302781982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S)-3-((3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)-1-PHENYL-2-AZETIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX6V14RUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Desfluoro-ezetimibe: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfluoro-ezetimibe, identified as (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is a known process-related impurity formed during the synthesis of the cholesterol absorption inhibitor, Ezetimibe.[1][2][3] Its structural similarity to the active pharmaceutical ingredient (API) necessitates strict control and monitoring during drug manufacturing to ensure the purity and safety of the final product.[3][4] This document provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Desfluoro-ezetimibe, consolidating key data and experimental methodologies for reference.

Chemical Structure and Identification

Desfluoro-ezetimibe is a derivative of Ezetimibe where a fluorine atom on one of the phenyl rings is replaced by a hydrogen atom. This seemingly minor modification can impact the molecule's physicochemical properties and necessitates its characterization as a distinct chemical entity.

Table 1: Chemical Identifiers for Desfluoro-ezetimibe

| Identifier | Value |

| IUPAC Name | (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one[5][6][7] |

| CAS Number | 302781-98-2[1][2][3] |

| Molecular Formula | C₂₄H₂₂FNO₃[1][2][3] |

| Molecular Weight | 391.43 g/mol [1][2][3] |

| SMILES | O=C1N(C2=CC=CC=C2)--INVALID-LINK--[C@H]1CC--INVALID-LINK--O[2][4] |

| InChI | InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1[5][8] |

Synthesis and Formation Pathway

Desfluoro-ezetimibe originates from an impurity present in one of the starting materials used in the synthesis of Ezetimibe.[1] The synthetic route to Ezetimibe often involves the coupling of multiple chiral intermediates. If a desfluorinated analog of one of these intermediates is present, it will proceed through the synthetic steps to yield the final Desfluoro-ezetimibe impurity alongside the Ezetimibe API.

The diagram below illustrates the general synthetic pathway leading to the formation of Desfluoro-ezetimibe, highlighting the introduction of the desfluoro-intermediate.

Caption: Synthetic pathway for Desfluoro-ezetimibe formation.

Experimental Protocols

The following protocols are based on the methodologies described by Bellur Atici E, et al. for the synthesis and analysis of Desfluoro-ezetimibe.[1]

Synthesis of Desfluoro-ezetimibe

The synthesis mirrors the manufacturing process of Ezetimibe but utilizes a desfluorinated starting material. The key steps involve an enantioselective reduction followed by cyclization to form the characteristic β-lactam ring of the azetidinone core.

Protocol:

-

Enantioselective Reduction: The ketone precursor is reduced using a chiral catalyst, such as (R)-2-Me-CBS oxazaborolidine, with a reducing agent like borane dimethyl sulfide complex. This step is crucial for establishing the correct stereochemistry of the hydroxyl group.

-

Cyclization: The resulting amino alcohol intermediate is treated with a cyclizing agent to form the β-lactam ring.

-

Deprotection: Any protecting groups on the phenolic hydroxyls are removed to yield the final Desfluoro-ezetimibe product.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the compound with high purity.

Analytical Characterization: HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed to detect and quantify Desfluoro-ezetimibe in Ezetimibe samples.

Protocol:

-

Chromatographic Conditions:

-

Column: Zorbax Rx C₈ (250 mm × 4.6 mm, 5 µm).[1]

-

Mobile Phase A: A mixture of buffer (potassium dihydrogen phosphate, pH adjusted to 3.0) and acetonitrile (80:20).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient Elution: A gradient program is used, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compounds.[1]

-

Flow Rate: 1.3 mL/min.[1]

-

Detection Wavelength: 220 nm.[1]

-

Column Temperature: 35 °C.[1]

-

Injection Volume: 10 µL.[1]

-

-

Sample Preparation:

-

Test Solution: Dissolve 25.0 mg of the Ezetimibe sample in 25.0 mL of acetonitrile.[1]

-

Reference Solution: Prepare a standard solution of Desfluoro-ezetimibe in acetonitrile at a known concentration.

-

Quantitative Data and Characterization

The synthesized Desfluoro-ezetimibe is characterized using various spectroscopic techniques to confirm its structure and purity.

Table 2: Physicochemical and Spectroscopic Data for Desfluoro-ezetimibe

| Parameter | Value |

| Purity (by HPLC) | >99%[1] |

| Melting Range | 183±3 °C[1] |

| Mass Spectrum (m/z) | 392 [M+H]⁺[1] |

| FTIR (neat, cm⁻¹) | Key peaks indicating OH, C=O (lactam), and aromatic C-H stretches.[1] |

Table 3: Selected ¹H and ¹³C NMR Assignments for Desfluoro-ezetimibe

| Position | ¹H-δ ppm | ¹³C-δ ppm |

| Aromatic Protons | Multiplets in the range of 6.7-7.4 ppm | Signals in the aromatic region (115-160 ppm) |

| CH-OH | ~4.5 ppm | ~70 ppm |

| Azetidinone Protons | ~3.1 and 4.8 ppm | ~60 and 61 ppm |

Note: The NMR data is a simplified representation. For a complete assignment, refer to the supplementary data in the cited literature.[1]

Logical Workflow for Impurity Analysis

The following diagram outlines the logical workflow for the identification and quantification of Desfluoro-ezetimibe as a process impurity.

Caption: Workflow for the identification and analysis of Desfluoro-ezetimibe impurity.

Conclusion

Desfluoro-ezetimibe is a critical process-related impurity in the synthesis of Ezetimibe. A thorough understanding of its chemical structure, formation pathway, and analytical characterization is essential for drug manufacturers to implement effective control strategies. The data and protocols summarized in this guide provide a valuable resource for researchers and quality control professionals working with Ezetimibe and related compounds.

References

- 1. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

Desfluoro-ezetimibe: A Comprehensive Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of desfluoro-ezetimibe, a known process-related impurity of the cholesterol absorption inhibitor, ezetimibe. Understanding the formation and analytical profile of this impurity is critical for quality control and regulatory compliance in the pharmaceutical industry.

Introduction

Ezetimibe is a potent medication used to lower cholesterol levels by inhibiting its absorption in the small intestine.[1][2] During its synthesis, several impurities can arise, one of which is desfluoro-ezetimibe. This impurity is structurally similar to ezetimibe, with the key difference being the absence of a fluorine atom on one of the phenyl rings.[1][3] The presence of this impurity, typically ranging from 0.05% to 0.15%, necessitates robust analytical methods for its detection and quantification to ensure the purity and safety of the final drug product.[1][3][4]

Synthesis of Desfluoro-ezetimibe

The synthesis of desfluoro-ezetimibe is often carried out to generate a reference standard for analytical purposes. The synthetic route mirrors that of ezetimibe, starting from a desfluorinated precursor. The general synthetic pathway involves the formation of a β-lactam ring, a key structural feature of ezetimibe and its analogues.[1][5]

A common synthetic approach is outlined in the workflow below. The synthesis starts from an appropriate desfluoro intermediate (desfluoro Eze-1) and proceeds through several steps to yield the final desfluoro-ezetimibe compound.[1]

Synthetic Workflow

Caption: Synthetic workflow for desfluoro-ezetimibe.

Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on available literature[1]:

-

Silylation: A solution of the desfluoro intermediate (desfluoro Eze-7, 1.0 equivalent) in tetrahydrofuran (THF) is cooled to -20 °C.

-

N,O-bis(trimethylsilyl)acetamide (BSA, 2.1 equivalents) and a catalytic amount of tetrabutylammonium hydroxide (TBAH, 50% in methanol) are added to the mixture.

-

The reaction is stirred for a defined period until completion, which can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Quenching and Concentration: The reaction is quenched by the addition of acetic acid and then concentrated by distillation to remove the solvent.

-

Hydrogenation: Methanol, acetic acid, and a catalytic amount of 5% Palladium on carbon (Pd/C) are added to the residue.

-

The mixture is stirred in the presence of hydrogen (H₂) gas until the reaction is complete.

-

Work-up and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure desfluoro-ezetimibe.

Characterization of Desfluoro-ezetimibe

Thorough characterization is essential to confirm the identity and purity of the synthesized desfluoro-ezetimibe. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Physicochemical and Spectroscopic Data

| Parameter | Desfluoro-ezetimibe | Ezetimibe | Reference |

| Purity (%) | >99.5 | >99.5 | [1] |

| Melting Range (°C) | 183±3 | 164–166 | [1][6] |

| Molecular Weight | 391.43 | 409.4 | [7] |

| Molecular Formula | C₂₄H₂₂FNO₃ | C₂₄H₂₁F₂NO₃ | [7][8] |

| Mass Spectrum (m/z) | 392 [M+H]⁺ | 409.2 [M]⁺ | [1] |

| FTIR (cm⁻¹) | 3048, 2913, 2872, 1605 | 3270, 2918, 1718, 1510 | [1][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of desfluoro-ezetimibe. The key difference in the ¹H NMR spectrum compared to ezetimibe is the presence of an additional proton signal in the aromatic region. In the ¹³C NMR spectrum, the absence of fluorine splitting on one of the phenyl rings is a clear indicator of the desfluoro structure.[1]

| Position | ¹H-δ ppm (Desfluoro-ezetimibe) | ¹³C-δ ppm (Desfluoro-ezetimibe) | ¹H-δ ppm (Ezetimibe) | ¹³C-δ ppm (Ezetimibe) | Reference |

| Aromatic Protons | 7.32-6.75 (m) | - | 7.28-6.71 (m) | - | [1][6] |

| OH | 10.15 (br) | - | 9.49 (s) | - | [1][6] |

| Aromatic Carbons | - | 115.0-162.3 | - | 115.0-162.3 | [1][6] |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of desfluoro-ezetimibe and for quantifying it as an impurity in ezetimibe samples. A validated reverse-phase gradient HPLC method is typically used.[1][3][4]

The following is a representative HPLC method for the analysis of desfluoro-ezetimibe[1][9][10]:

-

Column: Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) or Waters X-Select CSH C18 (100 mm x 4.6 mm, 2.5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water or a buffer solution of potassium dihydrogen phosphate (pH adjusted to 3.0) and acetonitrile (80:20).

-

Mobile Phase B: Acetonitrile or 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient Elution: A typical gradient program involves increasing the percentage of Mobile Phase B over time to ensure the separation of all related substances.

-

Flow Rate: 1.0 - 1.3 mL/min

-

Detection: UV at 220 nm or 254 nm

-

Column Temperature: 35 °C

-

Injection Volume: 10 µL

Characterization Workflow

Caption: Workflow for the characterization of desfluoro-ezetimibe.

Biological Context and Signaling Pathways

Desfluoro-ezetimibe is primarily studied as an impurity of ezetimibe.[7][11] Ezetimibe itself functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the intestinal absorption of cholesterol.[7][11] By blocking NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream. Recent studies have also suggested that ezetimibe is a potent activator of Nrf2, a transcription factor that plays a key role in the antioxidant defense system.[7][11] While the specific biological activity of desfluoro-ezetimibe is not extensively documented, its structural similarity to ezetimibe suggests it could potentially have similar, albeit likely less potent, interactions with these pathways.

Ezetimibe's Mechanism of Action

Caption: Simplified signaling pathway of ezetimibe's action.

Conclusion

The synthesis and thorough characterization of desfluoro-ezetimibe are crucial for the quality control of ezetimibe drug products. The methods outlined in this guide provide a framework for researchers and analytical scientists to produce and identify this impurity. Understanding the analytical profile of desfluoro-ezetimibe ensures that pharmaceutical manufacturers can accurately monitor and control its levels, thereby guaranteeing the safety and efficacy of ezetimibe for patients.

References

- 1. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. abmole.com [abmole.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. ijpsr.com [ijpsr.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

A Comparative Analysis of the Mechanisms of Action: Desfluoro-ezetimibe versus Ezetimibe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia. Its mechanism of action is intrinsically linked to its biotransformation into the pharmacologically active glucuronide metabolite, which targets the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. Desfluoro-ezetimibe, a known process-related impurity in the synthesis of ezetimibe, lacks one of the critical fluorine moieties present in the parent compound. This in-depth technical guide explores the established mechanism of action of ezetimibe and its active metabolite and provides a comparative analysis of the anticipated mechanism of Desfluoro-ezetimibe based on structure-activity relationship (SAR) principles. The absence of the fluorophenyl group in Desfluoro-ezetimibe is predicted to significantly impact its metabolic stability and binding affinity to NPC1L1, thereby altering its pharmacological profile. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Ezetimibe is a first-in-class lipid-lowering agent that selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1] Unlike statins, which inhibit cholesterol synthesis in the liver, ezetimibe's unique mechanism of action provides a complementary approach to managing hypercholesterolemia.[1] The therapeutic effect of ezetimibe is primarily mediated by its active glucuronide metabolite.[2]

During the chemical synthesis of ezetimibe, various process-related impurities can arise. One such impurity is Desfluoro-ezetimibe, which is structurally analogous to ezetimibe but lacks a fluorine atom on one of its phenyl rings. While Desfluoro-ezetimibe is typically present in trace amounts, understanding its pharmacological profile is crucial for ensuring the safety and efficacy of the final drug product. This document provides a detailed comparison of the mechanisms of action of ezetimibe and its active metabolite with the predicted mechanism of Desfluoro-ezetimibe, drawing upon established principles of medicinal chemistry and pharmacology.

Mechanism of Action of Ezetimibe

Ezetimibe functions as a prodrug and is rapidly metabolized in the intestinal wall and liver to its active form, ezetimibe-glucuronide.[2] This active metabolite is more potent than the parent compound and is responsible for the majority of the cholesterol-lowering effect.[3]

The primary molecular target of ezetimibe-glucuronide is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein located on the brush border of enterocytes in the small intestine.[4][5] The binding of ezetimibe-glucuronide to NPC1L1 inhibits the endocytosis of the NPC1L1-cholesterol complex.[6] This crucial step prevents the uptake of cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver via chylomicrons.[7] The reduced hepatic cholesterol levels lead to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream.[7]

The key steps in the mechanism of action of ezetimibe are:

-

Oral Administration and Absorption: Ezetimibe is administered orally.

-

Metabolism to Active Form: In the intestine and liver, ezetimibe is rapidly converted to ezetimibe-glucuronide.

-

Binding to NPC1L1: Ezetimibe-glucuronide binds to the extracellular loop of the NPC1L1 protein.[1]

-

Inhibition of Endocytosis: This binding event blocks the internalization of the NPC1L1-cholesterol complex into the enterocyte.[6]

-

Reduced Cholesterol Absorption: The inhibition of endocytosis leads to a significant decrease in the absorption of dietary and biliary cholesterol.

-

Lowered LDL-Cholesterol: The reduced delivery of cholesterol to the liver results in an increased clearance of LDL-cholesterol from the circulation.

Comparative Analysis: Desfluoro-ezetimibe

Direct pharmacological studies on Desfluoro-ezetimibe are not publicly available as it is primarily considered a manufacturing impurity. However, based on the well-established structure-activity relationships of ezetimibe and its analogs, a scientifically sound prediction of its mechanism of action and relative potency can be made.

The two p-fluoro substituents on the phenyl rings of ezetimibe are critical for its activity.[8] These fluorine atoms serve to block sites of metabolic oxidation, thereby increasing the metabolic stability of the molecule and enhancing its in vivo potency.[3][8] The removal of one of these fluorine atoms, as in Desfluoro-ezetimibe, is expected to have significant pharmacological consequences:

-

Metabolic Instability: The non-fluorinated phenyl ring in Desfluoro-ezetimibe would be more susceptible to metabolic hydroxylation by cytochrome P450 enzymes in the liver. This would likely lead to a more rapid inactivation and clearance of the compound, reducing its overall exposure and duration of action.

-

Altered Binding Affinity: The electronic properties of the phenyl rings are important for the binding interaction with NPC1L1. The high electronegativity of fluorine can influence the conformation and electronic distribution of the molecule, which in turn affects its binding affinity to the target protein. The absence of a fluorine atom would alter these properties, potentially leading to a weaker interaction with NPC1L1.

Therefore, while Desfluoro-ezetimibe would likely retain the same fundamental mechanism of action—inhibition of NPC1L1—its potency is expected to be significantly lower than that of ezetimibe and its glucuronide metabolite due to increased metabolic vulnerability and potentially reduced binding affinity.

Quantitative Data

The following tables summarize the available quantitative data for ezetimibe and its active glucuronide metabolite. No direct quantitative data for Desfluoro-ezetimibe has been reported in the scientific literature.

Table 1: Binding Affinities (KD) of Ezetimibe-Glucuronide to NPC1L1

| Species | KD (nM) |

| Human | 220[4] |

| Rhesus Monkey | 40[4] |

| Rat | 540[4] |

| Mouse | 12,000[4] |

Table 2: Inhibitory Constants (Ki) for NPC1L1 Binding

| Compound | Human NPC1L1 Ki (nM) | Monkey NPC1L1 Ki (nM) |

| Ezetimibe | 160 | 30 |

| Ezetimibe-Glucuronide | 61 | 46 |

Data adapted from publicly available research.

Table 3: In Vitro Inhibition of Cholesterol Uptake (IC50)

| Compound | IC50 (nM) |

| Ezetimibe | 3,860[9] |

| Ezetimibe-Glucuronide | 682[9] |

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of ezetimibe.

NPC1L1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the NPC1L1 protein.

-

Membrane Preparation: Brush border membranes from the small intestine of a relevant species (e.g., rat, human) or membranes from cells overexpressing NPC1L1 are prepared.[5]

-

Radioligand: A radiolabeled form of ezetimibe-glucuronide (e.g., [³H]ezetimibe-glucuronide) is used.[5]

-

Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., ezetimibe, Desfluoro-ezetimibe).

-

Separation: The bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the KD or Ki values, which represent the binding affinity of the test compound.[5]

In Vitro Cholesterol Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of cholesterol into cells.

-

Cell Culture: A suitable cell line that expresses NPC1L1 (e.g., Caco-2 cells or engineered cell lines) is cultured.

-

Cholesterol Loading: The cells are incubated with a source of cholesterol, often radiolabeled (e.g., [¹⁴C]cholesterol), in the presence of varying concentrations of the test compound.

-

Washing: The cells are washed to remove any unbound cholesterol.

-

Lysis and Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured.

-

Data Analysis: The data are used to calculate the IC50 value, which is the concentration of the compound that inhibits cholesterol uptake by 50%.[9]

Visualizations

Signaling Pathway of Ezetimibe Action

References

- 1. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the treatment of hypercholesterolemia.[1][2] As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. This technical guide focuses on Desfluoro-ezetimibe, a known process-related impurity that can arise during the manufacturing of ezetimibe. This document provides a comprehensive overview of the formation, identification, and analytical control of Desfluoro-ezetimibe, along with a discussion of the known biological activities of the parent compound, ezetimibe.

Introduction to Desfluoro-ezetimibe

Desfluoro-ezetimibe, chemically known as (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone, is a process-related impurity in the synthesis of ezetimibe.[1][2] Its structure is highly analogous to ezetimibe, with the key difference being the absence of a fluorine atom on the N-phenyl substituent of the azetidinone ring. This impurity is typically observed at low levels in the final drug substance, generally ranging from 0.05% to 0.15%.[1][2][3] Due to its structural similarity to the active molecule, its control throughout the manufacturing process is of significant importance.

Formation and Synthesis

Desfluoro-ezetimibe is not a degradation product but a process-related impurity, meaning it is formed from starting materials or intermediates present in the synthesis of ezetimibe.[1] The primary source of this impurity is the presence of aniline as a contaminant in the 4-fluoroaniline starting material used in the ezetimibe synthesis.

The following diagram illustrates a common synthetic pathway for ezetimibe, highlighting the point at which the Desfluoro-ezetimibe impurity is introduced.

Experimental Protocol: Synthesis of Ezetimibe and Formation of Desfluoro-ezetimibe

The following is a generalized protocol based on synthetic schemes described in the literature.[1] The formation of Desfluoro-ezetimibe occurs when aniline, present as an impurity in 4-fluoroaniline, participates in the initial steps of the synthesis.

Materials:

-

4-Fluoroaniline (containing aniline impurity)

-

Other necessary reagents and solvents for the multi-step synthesis of ezetimibe (e.g., protected β-lactam precursors, catalysts, etc.)

Procedure:

-

Imination: The initial step typically involves the reaction of a protected p-hydroxybenzaldehyde with 4-fluoroaniline to form the corresponding imine. If aniline is present in the 4-fluoroaniline, a parallel reaction will occur, forming the desfluoro-imine intermediate.

-

Cycloaddition: The imine (both the fluorinated and non-fluorinated versions) is then reacted with a suitable ketene precursor or its equivalent to form the β-lactam ring of the azetidinone core. This step establishes the stereochemistry of the final product and its impurity.

-

Side-chain attachment and modifications: Subsequent steps involve the attachment and modification of the side chain, including stereoselective reduction of a ketone to a hydroxyl group. These steps are carried out on both the desired intermediate and the desfluoro-intermediate.

-

Deprotection and purification: The final steps involve the removal of protecting groups to yield ezetimibe and the Desfluoro-ezetimibe impurity. Purification, typically by crystallization, is employed to reduce the level of Desfluoro-ezetimibe and other impurities in the final API.

Analytical Characterization and Control

The control of Desfluoro-ezetimibe is crucial, and this is primarily achieved through robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common technique.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to Desfluoro-ezetimibe.

| Parameter | Value | Reference |

| Typical Concentration in Ezetimibe API | 0.05% - 0.15% | [1][2][3] |

| ICH Guideline for a Known Impurity | < 0.15% | [1] |

| Specified Limit for Desfluoro Eze-1 in Eze-1 Intermediate | 0.10% | [1][2] |

Table 1: Quantitative Limits and Observed Levels of Desfluoro-ezetimibe

| Parameter | Value | Reference |

| Linearity (r²) | 0.9999 | [4] |

| Limit of Detection (LOD) | 0.1 µg/mL | [4] |

| Limit of Quantification (LOQ) | 0.2 µg/mL | [4] |

| Method Precision (%RSD) | 0.67% | [4] |

Table 2: Validation Parameters of a Representative HPLC Method for Ezetimibe and its Impurities

Experimental Protocol: HPLC Analysis of Desfluoro-ezetimibe

The following is a representative HPLC method for the determination of Desfluoro-ezetimibe in ezetimibe drug substance, based on published methods.[1]

Chromatographic Conditions:

-

Column: Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase A: 80:20 (v/v) mixture of buffer solution and acetonitrile. The buffer solution is prepared by dissolving 2.71 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 12% B

-

5-25 min: 12% to 62% B

-

25-40 min: 62% B

-

40-41 min: 62% to 12% B

-

41-50 min: 12% B

-

-

Flow Rate: 1.3 mL/min

-

Column Temperature: 35 °C

-

Sample Temperature: 5 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Test Solution: Dissolve 25.0 mg of the ezetimibe sample in 25.0 mL of acetonitrile (1.0 mg/mL).

-

Reference Solution (for 0.10% impurity): Dissolve 25.0 mg of ezetimibe reference standard in 25.0 mL of acetonitrile. Dilute 1.0 mL of this solution to 100.0 mL with acetonitrile. Then, dilute 1.0 mL of the resulting solution to 10.0 mL with acetonitrile.

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the reference solution to determine the retention time and response for a known concentration of ezetimibe.

-

Inject the test solution.

-

Identify the Desfluoro-ezetimibe peak based on its relative retention time (RRT) with respect to the main ezetimibe peak. The RRT of Desfluoro-ezetimibe is approximately 0.97.[1]

-

Calculate the percentage of Desfluoro-ezetimibe in the sample using the area of the impurity peak relative to the area of the main peak in the reference solution, corrected for the concentration difference.

Biological Activity

While Desfluoro-ezetimibe is a known impurity, there is a lack of publicly available data on its specific biological activity. However, understanding the biological pathways of the parent compound, ezetimibe, is crucial for assessing the potential impact of this impurity.

Ezetimibe exerts its cholesterol-lowering effects primarily through the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein.[3][5] NPC1L1 is a transmembrane protein located on the brush border of enterocytes in the small intestine and is essential for the absorption of dietary and biliary cholesterol.[6][7] Ezetimibe binds to NPC1L1, preventing the internalization of cholesterol into the enterocytes.[6][7]

In addition to its role in cholesterol metabolism, ezetimibe has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][5] The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.[8]

The following diagram illustrates the known signaling pathways of ezetimibe. The activity of Desfluoro-ezetimibe on these pathways has not been reported in the reviewed literature.

Conclusion

Desfluoro-ezetimibe is a well-characterized, process-related impurity of ezetimibe that is controlled to acceptable levels through careful management of starting material quality and robust analytical testing of the final API. The synthetic origin of this impurity is understood, and validated HPLC methods are available for its routine monitoring. While the biological activity of Desfluoro-ezetimibe has not been extensively reported, the known mechanisms of action of the parent drug, ezetimibe, provide a framework for understanding the potential biological systems that could be affected. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in the control and understanding of this specific impurity.

References

- 1. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification and Validation of Genotoxic impurity in Ezetimibe by Reverse Phase High-Performance Liquid Chromatography – Oriental Journal of Chemistry [orientjchem.org]

- 5. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ezetimibe, an NPC1L1 inhibitor, is a potent Nrf2 activator that protects mice from diet-induced nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Desfluoro-ezetimibe: A Technical Overview of its Potential Role in Cholesterol Absorption

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known information regarding desfluoro-ezetimibe, a process-related impurity of the cholesterol absorption inhibitor, ezetimibe. Due to the limited publicly available data on the specific biological activity of desfluoro-ezetimibe, this document focuses on the well-characterized pharmacology of ezetimibe as a benchmark for understanding the potential activity of its desfluoro analog. Detailed experimental protocols for assessing the biological activities of such compounds are also provided.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that effectively reduces low-density lipoprotein cholesterol (LDL-C) by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[1][2] During the synthesis of ezetimibe, various impurities can be generated, one of which is desfluoro-ezetimibe.[3] This impurity is structurally very similar to ezetimibe, lacking a fluorine atom on one of the phenyl rings.[3] While the synthesis and analytical characterization of desfluoro-ezetimibe have been described, its specific biological activity in the context of cholesterol absorption remains largely uncharacterized in publicly available literature.[3] This guide will summarize the known biological activity of ezetimibe and provide the experimental framework through which the activity of desfluoro-ezetimibe could be elucidated.

Chemical Structure and Synthesis

Desfluoro-ezetimibe, or (3R,4S)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is a known process-related impurity formed during the synthesis of ezetimibe.[3] Its synthesis has been reported as part of the characterization of ezetimibe-related substances.[3]

Mechanism of Action of Ezetimibe (as a proxy for Desfluoro-ezetimibe)

Ezetimibe's primary mechanism of action involves the direct inhibition of cholesterol transport across the intestinal wall.[4][5] It specifically targets the NPC1L1 protein, a key transporter located on the brush border of enterocytes in the small intestine.[1][6]

The binding of ezetimibe to NPC1L1 is thought to prevent the conformational changes necessary for the internalization of the NPC1L1-cholesterol complex.[5][7] This inhibition of endocytosis effectively blocks the absorption of both dietary and biliary cholesterol.[8]

Signaling Pathway for Ezetimibe-Mediated Inhibition of Cholesterol Absorption

Quantitative Biological Activity Data

While extensive data is available for ezetimibe, no specific quantitative biological activity data for desfluoro-ezetimibe has been found in the reviewed literature. The following tables summarize the known data for ezetimibe, which can be used as a reference for any future characterization of desfluoro-ezetimibe.

Table 1: In Vitro NPC1L1 Binding Affinity

| Compound | Target | Assay Type | Kd (nM) | Reference |

| Ezetimibe-glucuronide | Human NPC1L1 | Radioligand Binding | 220 | [6] |

| Ezetimibe-glucuronide | Rhesus Monkey NPC1L1 | Radioligand Binding | 40 | [6] |

| Ezetimibe-glucuronide | Rat NPC1L1 | Radioligand Binding | 540 | [6] |

| Ezetimibe-glucuronide | Mouse NPC1L1 | Radioligand Binding | 12,000 | [6] |

| Desfluoro-ezetimibe | NPC1L1 | - | Not Available | - |

Table 2: In Vitro Inhibition of Cholesterol Absorption

| Compound | Cell Line | IC50 | Reference |

| Ezetimibe | - | Not specified in reviewed literature | - |

| Desfluoro-ezetimibe | - | Not Available | - |

Table 3: In Vivo Efficacy in Animal Models

| Compound | Animal Model | Dose | % Reduction in Cholesterol Absorption | % Reduction in Plasma Cholesterol | Reference |

| Ezetimibe | Human | 10 mg/day | 54% | 15.1% (Total), 20.4% (LDL) | [8] |

| Ezetimibe | Rat | 0.1 - 3 mg/kg | - | 60-94% (diet-induced hypercholesterolemia) | [4] |

| Desfluoro-ezetimibe | - | - | Not Available | Not Available | - |

Detailed Experimental Protocols

The following are detailed methodologies that can be employed to determine the biological activity of desfluoro-ezetimibe.

NPC1L1 Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound (desfluoro-ezetimibe) to the NPC1L1 protein by measuring its ability to compete with a radiolabeled ligand known to bind to the same target.

Workflow for NPC1L1 Competitive Binding Assay

Materials:

-

Cell line overexpressing human NPC1L1 (e.g., HEK293-NPC1L1)

-

Radiolabeled ezetimibe analog (e.g., [3H]ezetimibe)

-

Desfluoro-ezetimibe

-

Binding buffer (e.g., Tris-HCl with appropriate salts)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture HEK293-NPC1L1 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Binding Reaction: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled desfluoro-ezetimibe (or ezetimibe as a positive control).

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

In Vitro Cholesterol Uptake Assay using Caco-2 Cells

This assay measures the ability of a compound to inhibit the uptake of cholesterol into intestinal cells, providing a functional measure of its inhibitory activity.

Workflow for In Vitro Cholesterol Uptake Assay

Materials:

-

Caco-2 cells

-

Permeable cell culture inserts (e.g., Transwell®)

-

Cell culture medium

-

[14C]-Cholesterol

-

Bile salts (e.g., sodium taurocholate) and phospholipids (e.g., phosphatidylcholine) to prepare micelles

-

Desfluoro-ezetimibe

-

Cell lysis buffer

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Seed Caco-2 cells on permeable inserts and culture for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Pre-incubation: Pre-incubate the differentiated Caco-2 monolayers with varying concentrations of desfluoro-ezetimibe in serum-free medium for a specified time (e.g., 1 hour).

-

Micelle Preparation: Prepare mixed micelles containing [14C]-cholesterol, bile salts, and phospholipids.

-

Cholesterol Uptake: Add the [14C]-cholesterol-containing micelles to the apical side of the Caco-2 monolayers and incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

Washing and Lysis: After incubation, wash the monolayers extensively with ice-cold buffer to remove any non-internalized cholesterol. Lyse the cells with a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of cholesterol taken up by the cells.

-

Data Analysis: Calculate the percentage inhibition of cholesterol uptake for each concentration of desfluoro-ezetimibe relative to a vehicle control. Plot the percentage inhibition against the logarithm of the concentration to determine the IC50 value.

Conclusion

Desfluoro-ezetimibe is a known process-related impurity of ezetimibe. While its chemical synthesis and characterization have been documented, there is a notable absence of publicly available data on its biological activity concerning cholesterol absorption. The well-established mechanism of action and pharmacological profile of ezetimibe, centered on the inhibition of the NPC1L1 transporter, provide a strong foundation for hypothesizing a similar mode of action for its desfluoro analog. The experimental protocols detailed in this guide offer a clear path for the future characterization of desfluoro-ezetimibe's NPC1L1 binding affinity and its functional impact on cholesterol uptake. Such studies are essential to fully understand the pharmacological profile of this ezetimibe-related substance and its potential contribution to the overall activity and safety profile of the parent drug.

References

- 1. abmole.com [abmole.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Desfluoro-ezetimibe: A Technical Overview of Predicted Pharmacokinetics and Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Desfluoro-ezetimibe

Desfluoro-ezetimibe, chemically identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is a known impurity generated during the manufacturing process of ezetimibe.[2][5] Regulatory guidelines necessitate the identification, characterization, and control of such impurities to ensure the safety and efficacy of the final drug product.[2] The structural difference between ezetimibe and Desfluoro-ezetimibe lies in the absence of a fluorine atom on one of the phenyl rings. This seemingly minor structural modification can potentially influence the compound's physicochemical properties, metabolic pathways, and pharmacokinetic profile.

Pharmacokinetics and Metabolism of Ezetimibe: A Baseline for Prediction

To predict the pharmacokinetic and metabolic characteristics of Desfluoro-ezetimibe, it is essential to first understand the well-documented profile of its parent compound, ezetimibe.

Pharmacokinetics of Ezetimibe

Following oral administration, ezetimibe is rapidly absorbed.[6][7][8] It undergoes extensive enterohepatic circulation, which contributes to its long half-life.[6] The primary route of metabolism for ezetimibe is glucuronidation, which occurs in the small intestine and liver.[7][8] The resulting glucuronide metabolite is pharmacologically active.[6][7] Ezetimibe and its glucuronide conjugate are the major circulating compounds in plasma.[9] The terminal half-life of both ezetimibe and its glucuronide is approximately 22 hours.[7][9] Fecal excretion is the predominant route of elimination.[7][8][10]

Table 1: Summary of Ezetimibe Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7] |

| Terminal Half-life (t1/2) | ~22 hours | [7][9] |

| Metabolism | Extensive glucuronidation (>80%) | [7][8] |

| Primary Metabolite | Ezetimibe-glucuronide (active) | [6][7] |

| Protein Binding | >90% (Ezetimibe and Ezetimibe-glucuronide) | [11] |

| Excretion | ~78% in feces (primarily as ezetimibe), ~11% in urine (primarily as ezetimibe-glucuronide) | [7] |

Metabolic Pathway of Ezetimibe

The metabolism of ezetimibe is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, with no significant involvement of the cytochrome P450 (CYP) system.[6] This characteristic minimizes the potential for drug-drug interactions with compounds metabolized by CYP enzymes.[7] The main metabolic reaction is the conjugation of the phenolic hydroxyl group of ezetimibe with glucuronic acid to form ezetimibe-glucuronide.

Caption: Metabolic Pathway of Ezetimibe.

Predicted Pharmacokinetics and Metabolic Stability of Desfluoro-ezetimibe

Based on the metabolic profile of ezetimibe, a predictive assessment of the pharmacokinetics and metabolic stability of Desfluoro-ezetimibe can be formulated.

Predicted Metabolic Pathway

It is highly probable that Desfluoro-ezetimibe will undergo a similar metabolic pathway to ezetimibe, primarily through glucuronidation of its phenolic hydroxyl group. The absence of the fluorine atom is unlikely to significantly alter the susceptibility of the hydroxyl group to conjugation by UGT enzymes.

Caption: Predicted Metabolic Pathway of Desfluoro-ezetimibe.

Predicted Metabolic Stability

The metabolic stability of Desfluoro-ezetimibe is anticipated to be similar to that of ezetimibe, which is considered metabolically stable.[1][2] The primary route of clearance is expected to be through metabolism (glucuronidation) rather than oxidative metabolism by CYP enzymes.

Predicted Pharmacokinetic Parameters

The pharmacokinetic parameters of Desfluoro-ezetimibe are likely to mirror those of ezetimibe, although minor differences may arise due to the change in lipophilicity and electronic properties resulting from the removal of the fluorine atom.

Table 2: Predicted Pharmacokinetic Profile of Desfluoro-ezetimibe

| Parameter | Predicted Characteristic | Rationale |

| Absorption | Rapidly absorbed | Structural similarity to ezetimibe. |

| Metabolism | Primarily via glucuronidation | Presence of a phenolic hydroxyl group susceptible to UGT enzymes. |

| Metabolites | Desfluoro-ezetimibe-glucuronide | Analogous to the primary metabolite of ezetimibe. |

| Half-life | Likely to be long | Potential for enterohepatic recirculation, similar to ezetimibe. |

| Excretion | Predominantly fecal | Following the excretion pattern of the parent compound. |

Recommended Experimental Protocols for Characterization

To confirm the predicted pharmacokinetic and metabolic profile of Desfluoro-ezetimibe, a series of in vitro and in vivo studies are recommended.

In Vitro Metabolic Stability Assessment

-

Objective: To determine the intrinsic clearance and metabolic pathway of Desfluoro-ezetimibe.

-

Methodology:

-

Incubate Desfluoro-ezetimibe with human liver microsomes and hepatocytes.

-

Include cofactors for both CYP-mediated (NADPH) and UGT-mediated (UDPGA) reactions.

-

Analyze samples at various time points using LC-MS/MS to quantify the parent compound and identify metabolites.

-

Calculate the in vitro half-life and intrinsic clearance.

-

Caption: In Vitro Metabolic Stability Workflow.

In Vivo Pharmacokinetic Study

-

Objective: To determine the in vivo pharmacokinetic parameters of Desfluoro-ezetimibe.

-

Methodology:

-

Administer a single dose of Desfluoro-ezetimibe to a suitable animal model (e.g., rats, dogs) via intravenous and oral routes.

-

Collect blood samples at predetermined time points.

-

Analyze plasma samples for the concentration of Desfluoro-ezetimibe and its potential metabolites using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

-

Conclusion and Future Directions

While Desfluoro-ezetimibe is primarily of interest as a process-related impurity of ezetimibe, understanding its pharmacokinetic and metabolic profile is crucial for a comprehensive safety assessment. Based on the well-characterized disposition of ezetimibe, it is predicted that Desfluoro-ezetimibe will undergo extensive glucuronidation and exhibit a long half-life with predominantly fecal elimination. The experimental protocols outlined in this guide provide a roadmap for the empirical validation of these predictions. Future research should focus on conducting these in vitro and in vivo studies to definitively characterize the pharmacokinetics and metabolic stability of Desfluoro-ezetimibe, thereby providing critical data for regulatory submissions and ensuring the overall quality and safety of ezetimibe drug products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. [Ezetimibe--pharmacokinetics and therapeutics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Desfluoro-ezetimibe: A Comprehensive Technical Review of its Discovery and Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfluoro-ezetimibe is recognized primarily as a process-related impurity encountered during the synthesis of the cholesterol absorption inhibitor, ezetimibe. This technical guide provides an in-depth review of the discovery, synthesis, and analytical characterization of Desfluoro-ezetimibe. While direct quantitative biological data for this impurity is not extensively available in peer-reviewed literature, this document extrapolates its potential relevance based on the well-documented mechanism of action of ezetimibe and structure-activity relationships of its analogs. This guide also details the experimental protocols for the synthesis of Desfluoro-ezetimibe and for the biological assays used to characterize ezetimibe and its analogs. Furthermore, key signaling pathways associated with ezetimibe are visualized to provide a comprehensive understanding of its biological context.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein in the small intestine.[1][2] During the manufacturing process of ezetimibe, several process-related impurities can be generated. One such impurity is Desfluoro-ezetimibe, which is consistently observed at levels ranging from 0.05% to 0.15%.[3][4] As per the guidelines from the International Conference on Harmonisation (ICH), it is crucial to identify, characterize, and control such impurities in the final active pharmaceutical ingredient (API).[3] This has necessitated the synthesis of Desfluoro-ezetimibe as a reference standard for analytical method development and validation.[4][5]

This whitepaper will delve into the available scientific literature to provide a detailed overview of Desfluoro-ezetimibe, focusing on its discovery, synthesis, and the analytical techniques employed for its characterization. Moreover, it will explore the potential biological relevance of this impurity by examining the known signaling pathways of its parent compound, ezetimibe.

Discovery and Identification

Desfluoro-ezetimibe, chemically identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, was first reported as a process-related impurity during the synthesis of ezetimibe.[3][4] Its presence was consistently detected using reverse-phase high-performance liquid chromatography (HPLC) during the quality control of ezetimibe batches.[3] The identification and structural elucidation of this impurity were accomplished through liquid chromatography-mass spectrometry (LC-MS) analysis, which determined its molecular weight, and further confirmed by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

The formation of Desfluoro-ezetimibe is attributed to the presence of a desfluoro-analogue of a key intermediate in the ezetimibe synthesis pathway.[3] To ensure the purity of the final ezetimibe drug product, the level of this key desfluoro-intermediate is controlled to be no more than 0.10%.[3][4]

Synthesis of Desfluoro-ezetimibe

Desfluoro-ezetimibe is synthesized to serve as a reference standard for analytical purposes. The synthetic route often mirrors that of ezetimibe, with the distinction being the use of a starting material lacking a fluorine atom at a specific position on one of the phenyl rings. A general synthetic scheme is depicted below.

Experimental Protocol: Synthesis of Desfluoro-ezetimibe[3]

A detailed experimental protocol for the synthesis of Desfluoro-ezetimibe, as described in the literature for its use as a reference standard, is as follows:

-

Preparation of the Desfluoro Intermediate (desfluoro Eze-7): The synthesis starts with a key intermediate that lacks the fluorine atom on the N-phenyl group of the azetidinone core. This intermediate is carried through several synthetic steps that parallel the synthesis of the corresponding ezetimibe intermediate.

-

Silylation: The desfluoro intermediate (1.0 equivalent) is dissolved in tetrahydrofuran (THF) and cooled to -20 °C. To this solution, N,O-bis(trimethylsilyl)acetamide (BSA, 2.1 equivalents) and a catalytic amount of tetrabutylammonium hydroxide (TBAH, 50% in methanol) are added. The mixture is stirred for a defined period until the reaction is complete.

-

Quenching and Concentration: The reaction is quenched by the addition of acetic acid and then concentrated by distillation.

-

Hydrogenation: Methanol, acetic acid, and a catalytic amount of 5% Palladium on carbon (Pd/C) are added to the residue from the previous step. The mixture is then stirred in the presence of hydrogen (H₂) gas until the reaction is complete, yielding Desfluoro-ezetimibe.

-

Purification: The final product is purified using appropriate chromatographic techniques to obtain a high-purity reference standard.

The following diagram illustrates the logical workflow for the synthesis and its control.

Caption: Workflow for the synthesis and quality control of Desfluoro-ezetimibe.

Biological Relevance and Mechanism of Action

Direct studies on the biological activity of Desfluoro-ezetimibe are scarce in the public domain. Its relevance is primarily understood in the context of being an impurity in a pharmacologically active compound. However, based on the structure-activity relationship (SAR) studies of ezetimibe and its analogs, some inferences can be made.

Ezetimibe exerts its cholesterol-lowering effect by binding to the extracellular loop C of the NPC1L1 transporter protein.[6] This binding prevents the conformational changes necessary for cholesterol to be transported across the intestinal brush border membrane.[6] SAR studies on ezetimibe analogs have shown that even minor structural modifications can significantly impact the binding affinity to NPC1L1 and, consequently, the in vivo activity.[7] The absence of a fluorine atom in Desfluoro-ezetimibe represents such a structural change, and therefore, its binding affinity for NPC1L1 and its cholesterol absorption inhibitory activity are likely to be different from those of ezetimibe. However, without direct experimental data, the extent of this difference remains unknown.

In addition to its role in cholesterol metabolism, ezetimibe has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.[8] This activation is mediated through the AMP-activated protein kinase (AMPK) and the autophagy adaptor protein p62.[8][9] It is plausible that Desfluoro-ezetimibe could also interact with this pathway, but again, experimental verification is needed.

Ezetimibe's Mechanism of Action: NPC1L1 Inhibition

The following diagram illustrates the mechanism of cholesterol absorption and its inhibition by ezetimibe.

Caption: Ezetimibe inhibits cholesterol uptake by binding to the NPC1L1 transporter.

Ezetimibe's Activation of the Nrf2 Pathway

The signaling pathway for Nrf2 activation by ezetimibe is depicted below.

Caption: Ezetimibe activates Nrf2 via AMPK-mediated phosphorylation of p62.

Quantitative Data

As previously mentioned, there is a lack of publicly available quantitative data on the biological activity and pharmacokinetics of Desfluoro-ezetimibe. The tables below are structured to present such data, should it become available through future research. For comparative purposes, data for ezetimibe is included where available.

Table 1: In Vitro Biological Activity

| Compound | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |

| Desfluoro-ezetimibe | NPC1L1 | Binding Affinity | Data Not Available | - |

| NPC1L1 | Cholesterol Uptake Inhibition | Data Not Available | - | |

| Nrf2 | Nrf2 Activation | Data Not Available | - | |

| Ezetimibe | NPC1L1 | Cholesterol Uptake Inhibition | ~60-80 µM (in hNPC1L1/MDCKII cells) | [10] |

| NPC1L1 | Binding Affinity (KD for glucuronide) | 220 (human) | [11] |

Table 2: Pharmacokinetic Parameters

| Compound | Parameter | Species | Value | Reference |

| Desfluoro-ezetimibe | Tmax | - | Data Not Available | - |

| Cmax | - | Data Not Available | - | |

| AUC | - | Data Not Available | - | |

| t1/2 | - | Data Not Available | - | |

| Ezetimibe | Tmax | Human | 1-2 hours (for total ezetimibe) | [6] |

| t1/2 | Human | ~22 hours | [6] | |

| Protein Binding | Human | >90% | [6] | |

| Excretion | Human | ~78% feces, ~11% urine | [6] |

Experimental Protocols for Biological Assays

To facilitate further research into the biological activity of Desfluoro-ezetimibe, this section provides detailed methodologies for key experiments that would be used to characterize its effects.

In Vitro Cholesterol Uptake Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the uptake of cholesterol in a cell-based model.

Protocol based on studies of ezetimibe analogs: [10]

-

Cell Culture: Human NPC1L1-expressing Madin-Darby canine kidney (hNPC1L1/MDCKII) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates and grown to confluence.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., Desfluoro-ezetimibe) or vehicle control for a specified time (e.g., 30 minutes).

-

Cholesterol Uptake: A solution containing radiolabeled cholesterol (e.g., [³H]-cholesterol) mixed with micelles (e.g., taurocholate and phosphatidylcholine) is added to the wells.

-

Incubation: The plate is incubated for a defined period (e.g., 2 hours) to allow for cholesterol uptake.

-

Washing: The cells are washed multiple times with a cold buffer to remove extracellular radiolabeled cholesterol.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of cholesterol uptake inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

NPC1L1 Binding Assay

This assay measures the direct binding of a compound to the NPC1L1 protein.

Protocol based on studies of ezetimibe: [11]

-

Membrane Preparation: Brush border membranes from the small intestines of a relevant species (e.g., human, monkey) or membranes from cells overexpressing NPC1L1 are prepared by differential centrifugation.

-

Radioligand: A radiolabeled analog of ezetimibe (e.g., [³H]-ezetimibe glucuronide) is used as the ligand.

-

Binding Reaction: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (Desfluoro-ezetimibe) in a suitable binding buffer.

-

Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Washing: The filters are washed quickly with cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ezetimibe) from the total binding. The inhibition constant (Kᵢ) is determined using competitive binding analysis software.

Conclusion

Desfluoro-ezetimibe is a well-characterized process-related impurity of the cholesterol-lowering drug ezetimibe. Its primary relevance to date has been in the context of pharmaceutical analysis and quality control, necessitating its synthesis as a reference standard. While direct biological activity data for Desfluoro-ezetimibe is not currently available in the public domain, the established structure-activity relationships of ezetimibe analogs suggest that its pharmacological profile, particularly its affinity for the NPC1L1 transporter, may differ from that of the parent compound.

Further research, employing the experimental protocols detailed in this guide, is required to fully elucidate the biological activity of Desfluoro-ezetimibe. Such studies would provide a more complete understanding of the impurity's potential impact and would be valuable for drug development professionals and regulatory scientists. The signaling pathways of ezetimibe, presented herein, offer a framework for investigating the potential biological effects of this and other related compounds.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ezetimibe, an NPC1L1 inhibitor, is a potent Nrf2 activator that protects mice from diet-induced nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

Desfluoro-ezetimibe CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desfluoro-ezetimibe, a primary process-related impurity of the cholesterol absorption inhibitor, Ezetimibe. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number and molecular formula. A detailed synthesis protocol and an analytical method for its detection via High-Performance Liquid Chromatography (HPLC) are presented. The mechanism of action of Desfluoro-ezetimibe is discussed in the context of its parent compound, Ezetimibe, as an inhibitor of the Niemann-Pick C1-like1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. While specific quantitative biological data for Desfluoro-ezetimibe is not extensively available in public literature, this guide extrapolates its expected biological activity based on the well-characterized pharmacology of Ezetimibe.

Chemical Identity and Properties

Desfluoro-ezetimibe is structurally analogous to Ezetimibe, differing by the absence of a fluorine atom on one of its phenyl rings. As a significant process-related impurity, its identification and quantification are crucial for the quality control of Ezetimibe drug products.

| Property | Value | Reference(s) |

| CAS Number | 302781-98-2 | [1][2][3] |

| Molecular Formula | C₂₄H₂₂FNO₃ | [1] |

| Molecular Weight | 391.43 g/mol | [1] |

| Synonyms | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone, Ezetimibe Desfluoroaniline Analog | [1] |

| Appearance | Solid |

Synthesis of Desfluoro-ezetimibe

The synthesis of Desfluoro-ezetimibe is analogous to that of Ezetimibe, with the key difference being the use of a non-fluorinated starting material for one of the phenyl groups. The following workflow outlines a general synthetic approach based on published literature.[4][5]

Caption: A generalized workflow for the synthesis of Desfluoro-ezetimibe.

Detailed Synthetic Protocol

The synthesis of Desfluoro-ezetimibe has been described as part of the process to identify and characterize impurities in Ezetimibe production.[4][5] A detailed experimental protocol, as adapted from the literature, is as follows:

Note: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.

-

Preparation of the Azetidinone Intermediate: The synthesis begins with the appropriate non-fluorinated phenyl starting materials to construct the core β-lactam (azetidinone) ring structure. This typically involves a multi-step process, including imine formation and subsequent cyclization reactions.

-

Side-Chain Attachment: The pre-formed azetidinone intermediate is then coupled with a side chain, specifically a (3S)-3-(4-fluorophenyl)-3-hydroxypropyl group. This step is crucial for establishing the correct stereochemistry of the final molecule.

-

Deprotection and Final Modification: Any protecting groups used during the synthesis are removed to yield the final Desfluoro-ezetimibe molecule.

-

Purification: The crude product is purified using techniques such as column chromatography to isolate Desfluoro-ezetimibe from reaction byproducts and unreacted starting materials.

-

Characterization: The structure and purity of the synthesized Desfluoro-ezetimibe are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5]

Analytical Methodology: HPLC Detection

A validated reverse-phase High-Performance Liquid Chromatography (HPLC) method is essential for the detection and quantification of Desfluoro-ezetimibe as an impurity in Ezetimibe.[4][5]

| Parameter | Condition | Reference(s) |

| Column | Zorbax Rx C8 (0.25 m x 4.6 mm, 5 µm) or equivalent | [4] |

| Mobile Phase | Gradient elution with a buffer solution (e.g., potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) | [4] |

| Flow Rate | 1.3 mL/min | [4] |

| Detection Wavelength | 220 nm | [4] |

| Column Temperature | 35 °C | [4] |

| Injection Volume | 10 µL | [4] |

HPLC Experimental Protocol

-

Standard Preparation: Prepare a reference standard solution of Desfluoro-ezetimibe of a known concentration in a suitable diluent (e.g., acetonitrile).

-

Sample Preparation: Prepare the Ezetimibe drug substance or product sample at a specified concentration in the same diluent.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the Desfluoro-ezetimibe peak in the sample chromatogram based on the retention time and peak area of the reference standard. The acceptance criteria for this impurity are typically not more than 0.15%.[4]

Mechanism of Action: NPC1L1 Inhibition

Desfluoro-ezetimibe is an analog of Ezetimibe and is expected to share the same primary mechanism of action: the inhibition of the Niemann-Pick C1-like1 (NPC1L1) protein.[6][7] NPC1L1 is a transmembrane protein located on the brush border membrane of enterocytes in the small intestine and is essential for the absorption of dietary and biliary cholesterol.[8]

The inhibition of NPC1L1 by Ezetimibe and, presumably, Desfluoro-ezetimibe, blocks the internalization of cholesterol into enterocytes.[8][9] This leads to a reduction in the amount of cholesterol delivered to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.

Caption: The inhibitory effect of Desfluoro-ezetimibe on the NPC1L1-mediated cholesterol uptake pathway.

Biological and Pharmacological Data

For comparative purposes, the biological data for Ezetimibe are provided below. It is anticipated that Desfluoro-ezetimibe would exhibit a similar, though not identical, pharmacological profile.

| Parameter | Ezetimibe Value | Reference(s) |

| Target | Niemann-Pick C1-like1 (NPC1L1) | [11] |

| IC₅₀ (Ezetimibe-glucuronide) | 682 nM (for cholesterol uptake inhibition by NPC1L1) | [12] |

| Binding Affinity (K_D) of Ezetimibe-glucuronide to human NPC1L1 | 220 nM | [11][13] |

| In Vivo Efficacy (Rats) | Attenuated diet-induced hypercholesterolemia by 60-94% at doses of 0.1-3 mg/kg | [14] |

| Metabolism | Extensive glucuronidation in the intestine | [15] |

| Excretion | Primarily in feces | [15] |

Conclusion

Desfluoro-ezetimibe is a well-characterized process-related impurity of the cholesterol-lowering drug Ezetimibe. Its chemical properties, synthesis, and analytical detection methods are documented in the scientific literature. While it is understood to act as an inhibitor of the NPC1L1 transporter, analogous to Ezetimibe, a detailed characterization of its specific biological and pharmacological properties is lacking. For drug development professionals, the primary focus remains on the monitoring and control of Desfluoro-ezetimibe levels in Ezetimibe active pharmaceutical ingredients and finished products to ensure their quality, safety, and efficacy. Further research into the specific biological activity of Desfluoro-ezetimibe could provide a more complete understanding of its pharmacological profile.

References

- 1. scbt.com [scbt.com]

- 2. Desfluoro Ezetimibe | CAS 302781-98-2 | LGC Standards [lgcstandards.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]